molecular formula C26H20N2O4S B11622673 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11622673
M. Wt: 456.5 g/mol
InChI Key: KFRIPSJDSUEFPU-XTQSDGFTSA-N
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Description

(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound featuring a benzothiazolium core, a methoxyphenyl group, and a dioxopyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazolium ion.

    Introduction of the Methoxyphenyl Group: The benzothiazolium intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.

    Cyclization and Oxidation: The Schiff base undergoes cyclization and oxidation to form the dioxopyrrolidinylidene moiety.

    Final Coupling: The final step involves coupling the intermediate with 4-methylphenylmethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzothiazolium core, converting it to a benzothiazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazolium and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazolium and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzothiazolium core, which can exhibit strong fluorescence properties. It is also investigated for its interactions with various biomolecules.

Medicine

Medically, the compound is explored for its potential therapeutic applications, including anti-cancer and anti-microbial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazolium core can intercalate with DNA, while the methoxyphenyl group can interact with protein active sites. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar core structure but lacking the additional functional groups.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Dioxopyrrolidinylidene Compounds: Compounds with the dioxopyrrolidinylidene moiety but different substituents.

Uniqueness

(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is unique due to the combination of its benzothiazolium core, methoxyphenyl group, and dioxopyrrolidinylidene moiety. This combination imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H20N2O4S/c1-15-10-12-16(13-11-15)23(29)21-22(17-6-5-7-18(14-17)32-2)28(25(31)24(21)30)26-27-19-8-3-4-9-20(19)33-26/h3-14,22,29H,1-2H3/b23-21+

InChI Key

KFRIPSJDSUEFPU-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)O

Origin of Product

United States

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